molecular formula C6H8N2O2 B009505 5-Ethylpyrimidine-4,6-diol CAS No. 111129-64-7

5-Ethylpyrimidine-4,6-diol

Cat. No.: B009505
CAS No.: 111129-64-7
M. Wt: 140.14 g/mol
InChI Key: PYZFNSYJSDPLHL-UHFFFAOYSA-N
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Description

5-Ethylpyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C6H8N2O2. It is a derivative of pyrimidine, characterized by the presence of an ethyl group at the 5-position and hydroxyl groups at the 4 and 6 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpyrimidine-4,6-diol typically involves the condensation of ethyl-substituted malonic acid derivatives with urea or guanidine under basic conditions. One common method includes the use of sodium ethoxide as a base, which facilitates the cyclization of the intermediate to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and high-yield processes. This could include the use of continuous flow reactors and automated synthesis techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-ethylpyrimidine-4,6-dione.

    Reduction: Formation of 5-ethyl-4,6-dihydroxydihydropyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethylpyrimidine-4,6-diol has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine-4,6-diol: Similar structure but with a methyl group instead of an ethyl group.

    5-Propylpyrimidine-4,6-diol: Similar structure but with a propyl group instead of an ethyl group.

    5-Phenylpyrimidine-4,6-diol: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

5-Ethylpyrimidine-4,6-diol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its methyl, propyl, and phenyl analogs .

Properties

IUPAC Name

5-ethyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-5(9)7-3-8-6(4)10/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZFNSYJSDPLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379723
Record name 5-ethylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111129-64-7
Record name 5-ethylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dihydroxy-5-ethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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